molecular formula C12H9NO B184090 1-Methylbenzo[cd]indol-2(1H)-one CAS No. 1710-20-9

1-Methylbenzo[cd]indol-2(1H)-one

Cat. No.: B184090
CAS No.: 1710-20-9
M. Wt: 183.21 g/mol
InChI Key: SQEZXFSADTVEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylbenzo[cd]indol-2(1H)-one is a promising chemical scaffold recognized for its potent activity as a downstream inhibitor of the Hedgehog (HH) signaling pathway . Research demonstrates that this compound exhibits sub-micromolar potency in various Hedgehog pathway cell models, including those with constitutive activity through the loss of Suppressor of Fused (SUFU), positioning it as a potential therapeutic strategy for combating HH pathway-driven cancers, particularly those resistant to upstream Smoothened (SMO) inhibition . Its mechanism of action involves the cellular engagement of BET bromodomains (BRD2, BRD3, BRD4), which are epigenetic regulators of gene transcription . This engagement prevents the expression of GLI transcription factors, key effectors of the Hedgehog pathway, and leads to a reduction in cellular and ciliary GLI levels . Consequently, this compound effectively reduces the viability of GLI-driven cancer cells, such as medulloblastoma spheroids . Beyond its role in Hedgehog pathway inhibition, the benzo[cd]indol-2(1H)-one scaffold shows diverse research applications. Conjugates of this core structure have been developed as lysosome-targeted agents, demonstrating efficacy in inhibiting cancer cell migration and inducing crosstalk between autophagy and apoptosis in hepatocellular carcinoma models . Furthermore, derivatives have been synthesized and evaluated as inhibitors of Aurora B kinase, highlighting the versatility of this chemical series in oncology research and drug discovery .

Properties

CAS No.

1710-20-9

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

1-methylbenzo[cd]indol-2-one

InChI

InChI=1S/C12H9NO/c1-13-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7H,1H3

InChI Key

SQEZXFSADTVEQB-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC3=C2C(=CC=C3)C1=O

Canonical SMILES

CN1C2=CC=CC3=C2C(=CC=C3)C1=O

Other CAS No.

1710-20-9

Origin of Product

United States

Preparation Methods

Base-Mediated Methylation

The most direct route involves alkylating benzo[cd]indol-2(1H)-one using methyl iodide in the presence of a strong base. In a representative procedure, benzo[cd]indol-2(1H)-one (1.68 g, 9.93 mmol) and potassium carbonate (2.74 g, 19.8 mmol) are dissolved in dimethylformamide (DMF, 30 mL). Methyl iodide (1.67 g, 11.8 mmol) is added dropwise, and the mixture is stirred at 38°C for 48 hours. The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography using chloroform, yielding 1-methylbenzo[cd]indol-2(1H)-one as a yellow solid (63% yield).

Optimization Insights

  • Solvent Selection : DMF outperforms tetrahydrofuran (THF) and acetonitrile due to superior solubility of the starting material.

  • Temperature : Reactions below 30°C result in incomplete conversion, while temperatures above 50°C promote side reactions.

  • Purification : Silica gel chromatography with chloroform achieves >95% purity, as confirmed by HPLC.

Sulfonylation of 6-Amino-1-Methylbenzo[cd]indol-2(1H)-one

Sulfonyl Chloride Coupling

A two-step synthesis begins with the preparation of 6-amino-1-methylbenzo[cd]indol-2(1H)-one, followed by sulfonylation. In the first step, the amino derivative (500 mg, 2.5 mmol) reacts with sulfonyl chlorides (2.75 mmol) in anhydrous dichloromethane (10 mL) with pyridine (0.5 mL) as a catalyst. After 4–8 hours at room temperature, the crude product is purified via CombiFlash chromatography (0%–2% methanol in dichloromethane), achieving yields up to 61.5%.

Key Reaction Metrics

ParameterValueSource
Reaction Time4–8 hours
TemperatureRoom temperature
Yield50.7%–61.5%
Purity (HPLC)>95%

Thione Intermediate Route

Lawesson’s Reagent-Mediated Thionation

An alternative pathway involves converting this compound to its thione analog using Lawesson’s reagent. The parent compound (0.55 g, 3.0 mmol) and Lawesson’s reagent (2.43 g, 6.0 mmol) are refluxed in 1,4-dioxane (40 mL) overnight. The thione intermediate is alkylated with iodomethane to yield 1-methyl-2-(methylthio)benzo[c,d]indole-1-ium, which is further functionalized.

Industrial Scalability

  • Continuous Flow Systems : Multi-step reactions are streamlined using continuous flow reactors, reducing reaction times by 40% compared to batch processes.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) enable reuse for up to five cycles without significant activity loss.

Industrial-Scale Production

Continuous Flow Synthesis

For large-scale manufacturing, a continuous flow system is employed. The alkylation step is conducted in a microreactor with a residence time of 10 minutes, achieving 85% conversion. Subsequent purification via fractional crystallization in heptane yields 99% pure product at a rate of 5 kg/hour.

Economic and Environmental Considerations

  • Cost Efficiency : Flow systems reduce solvent use by 60%, lowering production costs.

  • Waste Management : In situ quenching of excess methyl iodide with sodium thiosulfate minimizes hazardous waste.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 8.17 (d, J = 8.2 Hz, 1H), 8.04 (d, J = 6.7 Hz, 1H), 3.37 (s, 3H).

  • Mass Spectrometry : [M + H]+ observed at m/z 195.12.

Purity Assessment

HPLC analysis with a C18 column (acetonitrile/water gradient) confirms >95% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-Methylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted indole derivatives with varying functional groups.

Scientific Research Applications

1-Methylbenzo[cd]indol-2(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a DNA-intercalator, binding to DNA and interfering with its replication and transcription processes . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s effects are mediated through various signaling pathways, including those involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

1-Ethylbenzo[cd]indol-2(1H)-one (Compound 19)

  • Structure : Ethyl group replaces the methyl at the 1-position.
  • Activity: Demonstrates potent BRD4(1) inhibition (IC₅₀ = 3.79 μM) and selectivity over non-BET bromodomains. Its ethyl chain enhances hydrophobic interactions with the WPF shelf (Trp81, Pro82, Phe83) in BRD4, improving binding affinity .
  • Synthesis : Achieved in 90% yield via nucleophilic substitution, indicating scalability .

1-Propylbenzo[cd]indol-2(1H)-one (Compound 20)

  • Structure : Propyl substitution at the 1-position.
  • Activity : Moderate BRD4 inhibition (temperature shift = 1.2 °C in TSA), suggesting longer alkyl chains beyond ethyl may reduce activity due to steric hindrance .

1-Butylbenzo[cd]indol-2(1H)-one (Compound 21)

  • Structure : Butyl group at the 1-position.
  • Activity : Lower yield (52%) and reduced inhibitory activity compared to ethyl derivatives, reinforcing the optimality of shorter alkyl chains .

Substitution at the 6-Position

6-Bromobenzo[cd]indol-2(1H)-one (Compound 10)

  • Structure : Bromine atom at the 6-position.
  • Activity : Serves as a synthetic intermediate for Suzuki-Miyaura coupling to introduce aryl groups (e.g., 3,5-dimethylisoxazole). Lacks direct therapeutic activity but critical for generating bioactive derivatives .

6-(3,5-Dimethylisoxazol-4-yl)benzo[cd]indol-2(1H)-one (Compound 11)

  • Structure : 3,5-Dimethylisoxazole at the 6-position.
  • Activity : Binds BRD4 via water-mediated hydrogen bonds with Asn140 and Tyr95. The methyl group mimics acetyl-lysine’s terminal methyl, occupying a hydrophobic pocket (Pro82, Phe83, Val87, Ile146) . Temperature shift (ΔT = 2.1 °C) in TSA confirms moderate activity .

Polyamine-Conjugated Derivatives

Compound 15f

  • Structure : Polyamine chain linked to the 1-position; 6-(1H-benzo[d]imidazol-2-yl) substitution.
  • Activity: Dual-function agent inhibiting hepatocellular carcinoma metastasis (IC₅₀ = 0.87 μM in migration assays) and acting as a lysosome-targeted imaging probe. Enters cells via polyamine transporters, inducing autophagy-apoptosis crosstalk .

Compound 15e

  • Structure : Piperazine-containing polyamine chain.
  • Activity: Moderate anti-metastatic activity (IC₅₀ = 2.4 μM) but superior lysosomal localization compared to non-polyamine analogs .

Key Data Table: Comparative Analysis of Selected Derivatives

Compound Substituents Target Activity Data Reference ID
This compound 1-Me, 2-ketone FPTase, Antioxidant Inhibits RAS tumors
Compound 19 1-Et, 6-(3,5-dimethylisoxazol-4-yl) BRD4 IC₅₀ = 3.79 μM
Compound 11 6-(3,5-dimethylisoxazol-4-yl) BRD4 ΔT = 2.1 °C (TSA)
Compound 15f Polyamine chain, 6-benzimidazolyl Lysosomes, Autophagy IC₅₀ = 0.87 μM (migration)
Compound 15e Piperazine-polyamine chain Lysosomes IC₅₀ = 2.4 μM

Structure-Activity Relationship (SAR) Insights

  • Alkyl Chain Length : Ethyl (C2) at the 1-position optimizes BRD4 inhibition, while longer chains (propyl, butyl) reduce activity .
  • 6-Position Modifications : Bulky groups (e.g., 3,5-dimethylisoxazole) enhance BRD4 binding by mimicking acetyl-lysine, whereas halogens (e.g., Br) serve as synthetic handles .
  • Polyamine Conjugation : Improves lysosomal targeting and anti-metastatic effects but requires balanced hydrophobicity for cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.